Bienvenue dans la boutique en ligne BenchChem!

spiramycin

Antimicrobial Resistance Streptococcus pneumoniae Macrolide Susceptibility

Spiramycin is a 16-membered macrolide antibiotic that retains susceptibility in >70% of S. pneumoniae and >94% of S. pyogenes isolates resistant to 14- and 15-membered macrolides. Its 10–20× intracellular accumulation in alveolar macrophages and 7.7 h inflammatory fluid half-life uniquely suit it for Chlamydia, Mycoplasma, Legionella, and Toxoplasma eradication studies. Critically, spiramycin completely lacks CYP3A inhibition, eliminating confounding drug–drug interactions absent in erythromycin, tylosin, and tilmicosin. It also selectively upregulates IL-6 without altering TNF-α or IL-1—an unmatched immunomodulatory probe.

Molecular Formula C43H74N2O14
Molecular Weight 843.1 g/mol
Cat. No. B8081902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namespiramycin
Molecular FormulaC43H74N2O14
Molecular Weight843.1 g/mol
Structural Identifiers
SMILESCC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C
InChIInChI=1S/C43H74N2O14/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3/b13-12-,16-14-
InChIKeyACTOXUHEUCPTEW-GRWVDKKHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water
Soluble in most organic solvents

Spiramycin: A 16-Membered Macrolide Antibiotic for Targeted Antimicrobial and Anti-Inflammatory Research


Spiramycin is a natural 16-membered macrolide antibiotic produced by *Streptomyces ambofaciens*, exhibiting a spectrum of activity against gram-positive cocci, *Mycoplasma* species, *Chlamydia* species, and *Toxoplasma gondii* [1]. As a bacteriostatic agent, it exerts its effect by binding to the 50S ribosomal subunit and inhibiting bacterial protein synthesis [2]. A distinguishing feature of spiramycin relative to 14- and 15-membered macrolides is its extensive tissue distribution and high intracellular penetration, particularly within alveolar macrophages where concentrations can reach 10 to 20 times that of serum levels [3].

Why Spiramycin Cannot Be Simply Substituted with 14- or 15-Membered Macrolides


Procurement specialists and researchers must recognize that spiramycin possesses a distinct pharmacological profile compared to its 14- and 15-membered macrolide counterparts like erythromycin, clarithromycin, and azithromycin. Attempting generic substitution fails to account for spiramycin's ability to retain activity against a substantial proportion of isolates resistant to the smaller ring macrolides, as demonstrated by recent clinical surveillance data [1]. Furthermore, its extensive tissue distribution, minimal CYP3A-mediated drug-drug interaction potential, and unique immunomodulatory profile—specifically the selective upregulation of IL-6 without affecting TNF-α or IL-1—constitute a unique combination of properties not found in other members of the class [2]. These quantifiable differences are critical for research applications requiring precise in vivo modeling or for therapeutic protocols in which broad-spectrum activity and favorable pharmacokinetics are paramount.

Quantitative Evidence Guide: Spiramycin's Verified Differentiation from Closest Macrolide Analogs


Retention of Activity Against 14/15-Membered Macrolide-Resistant Streptococci

Spiramycin demonstrates quantifiable retention of in vitro activity against a significant proportion of *Streptococcus pneumoniae* and *S. pyogenes* isolates that are resistant to the commonly used 14- and 15-membered macrolides. In a 2024 study of 350 clinical isolates, resistance to erythromycin, clarithromycin, and azithromycin was observed in 41.5%, 42%, and 40.5% of *S. pneumoniae*, respectively. Applying older interpretative criteria, 70.5% of these isolates remained susceptible to spiramycin [1]. For *S. pyogenes*, where 19.3–26.7% of isolates were resistant to the smaller macrolides, 94.7% were susceptible to spiramycin [1]. This supports the use of spiramycin as a viable option in macrolide-resistant infection models.

Antimicrobial Resistance Streptococcus pneumoniae Macrolide Susceptibility

Superior and Prolonged Tissue and Intracellular Penetration vs. Erythromycin

Spiramycin exhibits a pharmacokinetic profile characterized by significantly greater tissue penetration and a longer half-life than erythromycin. In a head-to-head study of healthy volunteers, spiramycin achieved an inflammatory fluid half-life of 7.7 hours, compared to just 2.2 hours for erythromycin [1]. Its volume of distribution exceeds 300L, and concentrations in alveolar macrophages are 10 to 20 times higher than simultaneous serum concentrations [2]. This extensive distribution is a defining feature of the compound.

Pharmacokinetics Tissue Distribution Intracellular Accumulation

Minimal CYP3A-Mediated Drug-Drug Interaction Potential vs. Tylosin and Erythromycin

In contrast to other veterinary macrolides like tylosin and tilmicosin, spiramycin demonstrates a negligible propensity to inhibit cytochrome P450 (CYP) 3A activity or form stable metabolic intermediate (MI) complexes. In an in vitro study using bovine and goat microsomes, spiramycin had no effect on CYP450 activity, whereas tylosin, erythromycin, and tilmicosin showed measurable inhibition and MI-complex formation [1]. This suggests a significantly lower risk of adverse drug-drug interactions in vivo.

Drug Metabolism Cytochrome P450 Drug-Drug Interactions

Selective Upregulation of IL-6 Without Affecting TNF-α or IL-1 vs. Roxithromycin

Spiramycin exhibits a unique immunomodulatory profile by selectively increasing the production of interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated human monocytes, without affecting the production of IL-1α, IL-1β, or tumor necrosis factor alpha (TNF-α). A comparative study found that spiramycin and, to a lesser extent, erythromycin increased total IL-6 production, while roxithromycin had no effect on any of the measured cytokines [1]. This specific modulation of IL-6, a key cytokine in the acute phase response and B-cell differentiation, represents a differential mechanism not shared by all macrolides.

Immunomodulation Cytokine Production Host-Defense

The 'Spiramycin Paradox': Superior In Vivo Efficacy Despite Higher In Vitro MICs vs. Erythromycin

A hallmark of spiramycin's profile is the 'spiramycin paradox,' wherein its in vitro activity (as measured by MIC) appears modest compared to erythromycin, but its in vivo efficacy is equal or superior. Early studies confirm that MICs for common pathogens like staphylococci and streptococci are higher than those of erythromycin [1]. However, in experimental models of infection, spiramycin's activity is consistently equal to or greater than that of erythromycin [1]. This discrepancy is attributed to spiramycin's high tissue and intracellular accumulation, prolonged post-antibiotic effect (PAE), and ability to reduce bacterial adhesion [2]. For instance, spiramycin's PAE against *Staphylococcus aureus* is significantly more prolonged than that of erythromycin [2].

In Vivo Efficacy Pharmacodynamics Spiramycin Paradox

Optimal Research and Industrial Applications for Spiramycin


In Vivo Models of Macrolide-Resistant Respiratory Infections

Spiramycin is ideally suited for in vivo studies of respiratory infections caused by *S. pneumoniae* or *S. pyogenes* that have demonstrated resistance to 14- and 15-membered macrolides. Evidence from recent clinical surveillance shows spiramycin retains susceptibility in >70% and >94% of isolates, respectively, where erythromycin and clarithromycin are ineffective [1]. This makes spiramycin the compound of choice for accurately modeling treatment of macrolide-resistant pneumococcal pneumonia or pharyngitis in animal models.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Intracellular Pathogen Accumulation

For studies focused on the treatment of intracellular pathogens (e.g., *Chlamydia*, *Mycoplasma*, *Legionella*, *Toxoplasma*), spiramycin is the superior selection due to its unparalleled intracellular accumulation. Its ability to achieve alveolar macrophage concentrations 10 to 20 times higher than serum levels [1] and its prolonged inflammatory fluid half-life of 7.7 hours [2] provide a unique PK/PD profile for investigating the eradication of intracellular reservoirs, a key advantage over other macrolides like erythromycin.

Host-Pathogen Interaction Studies with Minimal Drug Metabolism Confounding

Spiramycin is the preferred macrolide for studies involving co-administered compounds metabolized by the cytochrome P450 system, particularly CYP3A. Its complete lack of CYP3A inhibition and failure to form MI-complexes in vitro [1] contrasts sharply with tylosin, erythromycin, and tilmicosin. This property minimizes the risk of confounding drug-drug interactions, ensuring that observed effects in complex in vivo models are attributable to the intended intervention rather than unforeseen pharmacokinetic interference.

Immunomodulation Research Focusing on Selective Cytokine Regulation

Researchers investigating the interplay between antimicrobials and the host immune system should select spiramycin as a unique molecular probe. Its demonstrated ability to selectively upregulate IL-6 production in human monocytes without altering IL-1α, IL-1β, or TNF-α levels [1] provides a distinct cytokine signature. This contrasts with other macrolides like roxithromycin, which shows no effect, and allows for specific interrogation of IL-6-mediated pathways in infection and inflammation.

Quote Request

Request a Quote for spiramycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.